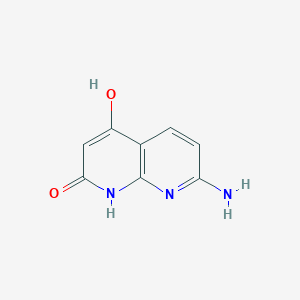
2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide involves several steps. One approach involves the reaction of primary amines with a 15N-labeled diazo-transfer reagent . The efficient and inexpensive synthesis of 1 as a 1:1 mixture of α- and γ-15N-labeled azides using Na15NO2 instead of Na15NNN makes them a feasible 15N-labeled diazo-transfer reagent for preparing 15N-labeled azides as molecular probes .Molecular Structure Analysis
The molecular structure of this compound is complex. The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters provide a detailed view of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound are intricate. For instance, the synthesis of 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles involves a Pd - catalyzed C-N cross - coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H10N4O3), molecular weight (234.2114), and other properties .Scientific Research Applications
Synthesis and Characterization
Synthesis of Benzyl-2,4-Diacetamido-2, 4,6-Tri-Deoxy-α(β) -D-Galactopyranoside : This compound was synthesized starting from a related precursor, involving steps such as substitution with lithium azide, regioselective oxidative acetal ring opening, and subsequent reductions and acetylations. This synthesis pathway may share similarities with the synthesis routes or intermediate steps for 2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide (Hermans et al., 1987).
Ultrasound Synthesis and Characterization of 1,4-Disubstituted 1,2,3-Triazoles : N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides were synthesized via a 1,3-dipolar cycloaddition reaction, involving 2-azido-N-(benzo[d]thiazol-2-yl)acetamide derivatives. This method, utilizing ultrasound irradiation, led to significant reductions in reaction times and comparably higher yields. The antimicrobial activity of these compounds was also evaluated, indicating the potential biomedical applications of such azido compounds (Rezki, 2016).
Preparative Synthesis of Derivatives : The study described the synthesis of derivatives from a precursor, involving steps like tosylation, treatment with sodium azide, and catalytic hydrogenation, resulting in various compounds with potential applications in chemical synthesis routes. While the specific structure of this compound was not mentioned, the methods and chemical transformations might be relevant for its synthesis or derivative production (Cheung et al., 1979).
Antibacterial Activities of 2-Oxaisocephems : The synthesis of a series of 2-oxaisocephems with various substitutions, including azido groups, was discussed. These compounds exhibited potent antibacterial activities, particularly against gram-positive bacteria. The relevance to this compound lies in the chemical strategies employed and the potential bioactivity of azido-substituted compounds (Tsubouchi et al., 1994).
Biomedical Applications
Anticonvulsant Activities : The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into molecular features responsible for anticonvulsant activities, highlighting the potential of acetamido and azido-substituted compounds in pharmacological applications. The detailed structural analysis and stereochemical comparisons with known anticonvulsant agents provided a deeper understanding of the activity mechanisms (Camerman et al., 2005).
Synthesis and Adjuvant Activity of Derivatives : The synthesis of certain 2-acetamido-2-deoxy derivatives and their evaluation as adjuvant (immune response enhancers) were investigated. Although the specific structure of this compound was not directly studied, the chemical strategies and potential biological activity of related compounds provide a foundation for understanding its applications (Merser et al., 1975).
Properties
IUPAC Name |
2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c11-14-13-5-10(15)12-4-7-1-2-8-9(3-7)17-6-16-8/h1-3H,4-6H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSUDAMKGMJFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


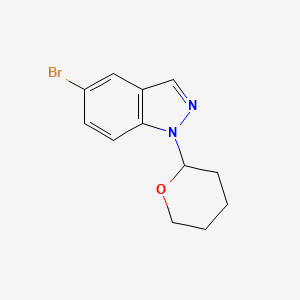
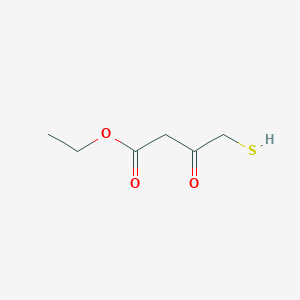
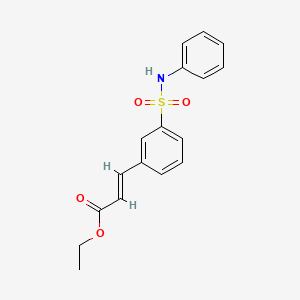
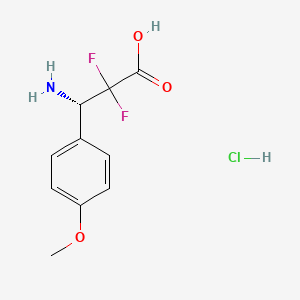
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)
![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)

![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)
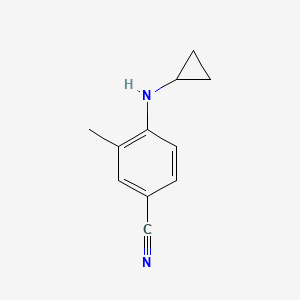
![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)

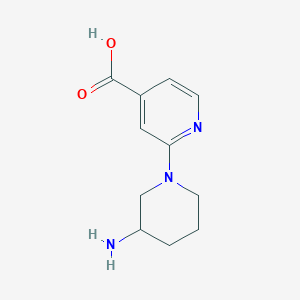
![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
